3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
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Overview
Description
3-(Propan-2-yl)-2-azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Scientific Research Applications
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one has been explored for its applications in several fields:
Chemistry: As a versatile scaffold for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a building block for the synthesis of advanced chemical products.
Mechanism of Action
Target of Action
The primary target of the compound 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .
Mode of Action
this compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .
Biochemical Pathways
The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation .
Pharmacokinetics
The compound this compound has high metabolic stability in human and mouse liver microsomes . This suggests that it has good bioavailability, meaning it can be effectively absorbed and utilized by the body .
Result of Action
The action of this compound results in the inhibition of the KRAS G12C protein . This inhibition can lead to a decrease in cellular proliferation and differentiation, which can have a significant impact on the growth of tumors .
Biochemical Analysis
Biochemical Properties
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of the KRAS G12C protein . It interacts with the KRAS protein at a mutated cysteine residue (G12C), effectively inhibiting the protein’s function . The nature of these interactions is covalent, indicating a strong and irreversible bond between the compound and the protein .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer . By inhibiting the KRAS G12C protein, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the switch-II pocket of the KRAS G12C protein . This binding interaction is covalent, leading to the inhibition of the protein’s function .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have a relatively long half-life and could exert its effects over an extended period.
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent antitumor effect . Specifically, the compound was found to induce tumor regression in an NCI-H1373 xenograft mouse model after oral administration .
Metabolic Pathways
Given its inhibitory action on the KRAS G12C protein, it is likely that the compound interacts with pathways related to cellular proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A similar spirocyclic compound with potential as a covalent inhibitor of KRAS G12C.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and have been explored for their biological activities.
Uniqueness
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape that can enhance its binding affinity and selectivity for target proteins. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMQTVAVKJLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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